molecular formula C16H19N5O2 B2815206 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415542-20-8

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2815206
CAS No.: 2415542-20-8
M. Wt: 313.361
InChI Key: JQHAPQIEYLGIHD-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated derivatives .

Scientific Research Applications

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of three distinct heterocyclic rings (oxadiazole, piperidine, and pyridine) and the specific arrangement of functional groups. This unique structure contributes to its potential biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-12-19-20-16(23-12)10-21-6-3-13(4-7-21)11-22-15-8-14(9-17)2-5-18-15/h2,5,8,13H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHAPQIEYLGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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